Diethyl 4-methylpyridine-2,3-dicarboxylate

概要

説明

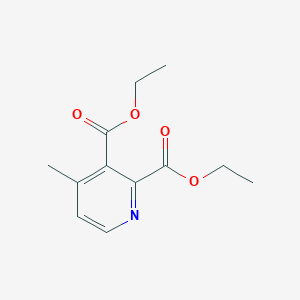

Diethyl 4-methylpyridine-2,3-dicarboxylate is a chemical compound with the molecular formula C13H17NO4 and a molecular weight of 237.25 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound.

準備方法

Diethyl 4-methylpyridine-2,3-dicarboxylate can be synthesized through the oxidation of 4-substituted Hantsch dihydropyridines in the presence of methanesulfonic acid, sodium nitrite, and wet SiO2 as oxidizing agents . This method involves the use of specific reagents and conditions to achieve the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

化学反応の分析

Diethyl 4-methylpyridine-2,3-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include methanesulfonic acid, sodium nitrite, and wet SiO2 . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of 4-substituted Hantsch dihydropyridines in the presence of methanesulfonic acid and sodium nitrite results in the formation of this compound .

科学的研究の応用

Medicinal Chemistry

1.1 Synthesis of Bioactive Compounds

DEMPDC serves as an important intermediate in the synthesis of various bioactive compounds. It has been utilized in the development of herbicides and pharmaceuticals due to its ability to modify biological pathways. For instance, derivatives of pyridine-2,3-dicarboxylates have been reported as precursors for the synthesis of potent herbicides that target specific plant metabolic pathways, leading to environmentally friendly agricultural solutions .

1.2 Antioxidant Properties

Recent studies have highlighted the antioxidant properties of DEMPDC and its derivatives, which stabilize proteins involved in cellular responses to oxidative stress. A combination of pyridine-2,4-dicarboxylic acid diethyl ester and resveratrol demonstrated enhanced stabilization of hypoxia-inducible factor 1-alpha (HIF-1α), suggesting potential applications in hair growth treatments by promoting hair density through protective mechanisms against oxidative damage .

Agricultural Applications

2.1 Herbicide Development

The synthesis of herbicidal agents from DEMPDC derivatives has shown promising results in agricultural applications. These compounds are designed to be selective towards certain plant species while minimizing environmental impact. The production methods for these herbicides often involve efficient synthetic routes that yield high purity products with minimal waste, enhancing their commercial viability .

2.2 Plant Growth Regulators

Research indicates that DEMPDC can influence plant growth and development through its interaction with specific biochemical pathways. Its derivatives have been studied for their potential as plant growth regulators, which can enhance crop yields and resilience against environmental stressors.

Materials Science

3.1 Polymer Chemistry

DEMPDC is explored in polymer chemistry for its role as a monomer in the synthesis of novel polymers. These polymers exhibit unique properties such as increased thermal stability and chemical resistance, making them suitable for applications in coatings, adhesives, and composite materials.

3.2 Nanotechnology

In nanotechnology, DEMPDC derivatives are being investigated for their potential use in the fabrication of nanomaterials with tailored properties. The ability to modify the chemical structure allows for the development of nanoparticles that can be used in drug delivery systems or as catalysts in chemical reactions.

Data Table: Summary of Applications

Case Studies

Case Study 1: Herbicide Development

A study demonstrated the synthesis of a new class of herbicides derived from DEMPDC that effectively targets imidazolinone-resistant weeds while preserving non-target species. The research highlighted the compound's efficacy and reduced environmental footprint compared to conventional herbicides .

Case Study 2: Hair Growth Treatment

In a clinical trial involving 79 women, a topical formulation containing pyridine-2,4-dicarboxylic acid diethyl ester and resveratrol showed significant improvements in hair density after 1.5 months of treatment. This study underscores the potential therapeutic applications of DEMPDC derivatives in cosmetic formulations aimed at combating hair loss .

作用機序

The mechanism of action of diethyl 4-methylpyridine-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is known to participate in various chemical reactions that can influence biological processes. The exact molecular targets and pathways involved may vary depending on the specific application and context.

類似化合物との比較

Diethyl 4-methylpyridine-2,3-dicarboxylate can be compared with other similar compounds, such as diethyl 2,6-dimethylpyridine-3,5-dicarboxylate . These compounds share similar structural features but may differ in their chemical properties and applications. For example, diethyl 2,6-dimethylpyridine-3,5-dicarboxylate is also formed during the oxidation of 4-substituted Hantsch dihydropyridines and has similar applications in research and industry . The uniqueness of this compound lies in its specific structural configuration and the resulting chemical properties that make it suitable for certain applications.

Conclusion

This compound is a versatile compound with significant potential in various scientific research fields Its synthesis, chemical reactions, and applications make it a valuable tool for researchers in chemistry, biology, medicine, and industry

生物活性

Diethyl 4-methylpyridine-2,3-dicarboxylate (DEMPDC) is a compound of increasing interest due to its potential biological activities. This article explores its biological properties, including antioxidant activity, neuroprotective effects, and its implications in drug design.

This compound is synthesized through various methods involving pyridine derivatives. The compound features two ester groups and a methyl substitution on the pyridine ring, which may influence its biological activity.

1. Antioxidant Activity

Research indicates that DEMPDC exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including neurodegenerative disorders.

- Study Findings : In a study evaluating new compounds for antioxidant activity, DEMPDC demonstrated a total antioxidant capacity of 1.75 TE (Trolox Equivalent) at a concentration of 10 μM . This positions it favorably among other tested compounds.

2. Neuroprotective Effects

Neuroprotection is another critical area of interest for DEMPDC. The compound has been evaluated for its ability to protect neuronal cells from oxidative damage.

- Cell Viability Studies : In vitro studies using the SH-SY5Y neuronal cell line showed that DEMPDC could protect against cell death induced by hydrogen peroxide (H₂O₂), suggesting its potential as a neuroprotective agent . The percentage of neuroprotection observed was approximately 38% at a concentration of 10 μM.

3. Calcium Channel Modulation

The modulation of calcium channels is vital in various physiological processes and pathologies, including Alzheimer's disease.

- Mechanistic Insights : DEMPDC's structural similarity to known calcium channel antagonists suggests it may inhibit calcium influx into cells. In comparative studies, DEMPDC exhibited a calcium channel blockade efficacy similar to nimodipine, a standard reference compound . The inhibition values ranged from 20.2% to 47% depending on the specific analogs tested.

Table 1: Comparative Biological Activities of DEMPDC and Analog Compounds

| Compound | Antioxidant Activity (TE) | Neuroprotection (%) | Calcium Channel Blockade (%) |

|---|---|---|---|

| This compound | 1.75 | 38 | Up to 47 |

| Nimodipine | - | - | 52.8 |

| Other Analog Compounds | Varies | Varies | Varies |

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications on the pyridine ring and ester groups significantly impact the biological activities of DEMPDC. Compounds with specific substituents showed enhanced antioxidant and neuroprotective properties.

特性

IUPAC Name |

diethyl 4-methylpyridine-2,3-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-4-16-11(14)9-8(3)6-7-13-10(9)12(15)17-5-2/h6-7H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGNRCUUTOYCHMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CN=C1C(=O)OCC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90555872 | |

| Record name | Diethyl 4-methylpyridine-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90555872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110239-03-7 | |

| Record name | Diethyl 4-methylpyridine-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90555872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。